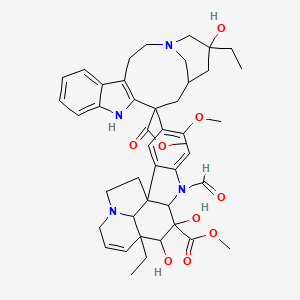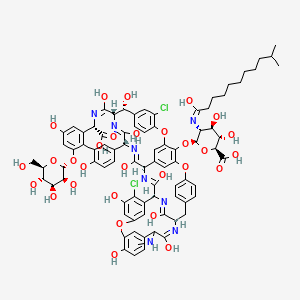
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one is an organic compound that belongs to the class of indolinones It is characterized by the presence of a bromoethyl group attached to the indolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one typically involves the bromination of 1,3-dihydro-2H-indolin-2-one. One common method is the reaction of 1,3-dihydro-2H-indolin-2-one with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The indolinone core can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and aminoethyl derivatives.
Oxidation: Products include oxo-indolinones.
Reduction: Products include indoline derivatives.
科学的研究の応用
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The indolinone core may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one can be compared with other similar compounds, such as:
4-(2-Chloroethyl)-1,3-dihydro-2H-indolin-2-one: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity.
4-(2-Iodoethyl)-1,3-dihydro-2H-indolin-2-one: Contains an iodoethyl group, which can lead to different chemical and biological properties.
4-(2-Fluoroethyl)-1,3-dihydro-2H-indolin-2-one: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific reactivity due to the bromoethyl group, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
120427-96-5 |
|---|---|
分子式 |
C₁₀H₁₀BrNO |
分子量 |
240.1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


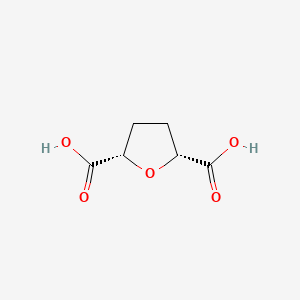

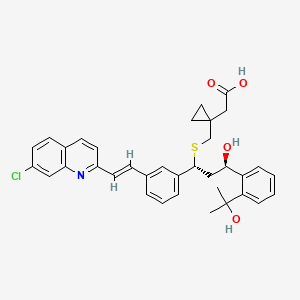
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
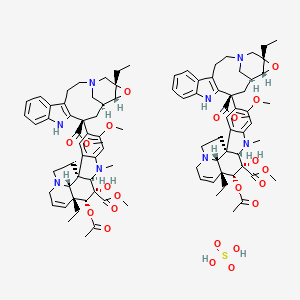
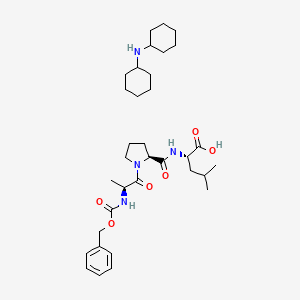

![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

